molecular formula C8H6N2O3 B8730819 1-(Isocyanatomethyl)-3-nitrobenzene

1-(Isocyanatomethyl)-3-nitrobenzene

Cat. No.: B8730819
M. Wt: 178.14 g/mol
InChI Key: QQDCKHMPSGGMRF-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)-3-nitrobenzene is a nitroaromatic compound featuring an isocyanatomethyl (-CH$2$NCO) group at the benzene ring's position 1 and a nitro (-NO$2$) group at position 3. For example, 1-chloro-3-(isocyanatomethyl)benzene (CAS 56620-45-2) shares the isocyanatomethyl substituent but replaces the nitro group with chlorine . Isocyanates like 3-nitrophenyl isocyanate (1-isocyanato-3-nitrobenzene, CAS 3320-87-4) are known for their electrophilic reactivity, enabling applications in polymer synthesis and chemical intermediates . The nitro group's electron-withdrawing nature likely enhances the isocyanatomethyl group's electrophilicity, making this compound useful in targeted organic reactions.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

1-(isocyanatomethyl)-3-nitrobenzene

InChI

InChI=1S/C8H6N2O3/c11-6-9-5-7-2-1-3-8(4-7)10(12)13/h1-4H,5H2

InChI Key

QQDCKHMPSGGMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN=C=O

Origin of Product

United States

Preparation Methods

Phosgenation of 3-Nitrobenzylamine

Phosgenation remains a cornerstone for isocyanate synthesis. In this method, 3-nitrobenzylamine reacts with phosgene (COCl₂) to form the target compound. A two-step process is often employed:

  • Formation of a Carbamate Intermediate :
    Reaction of 3-nitrobenzylamine with phosgene generates a carbamoyl chloride intermediate, which is stabilized in non-polar solvents like chloroform or dichloromethane.

    3-Nitrobenzylamine+COCl2ClCONHCH2C6H4NO2+HCl\text{3-Nitrobenzylamine} + \text{COCl}_2 \rightarrow \text{ClCONHCH}_2\text{C}_6\text{H}_4\text{NO}_2 + \text{HCl}
  • Thermal Decomposition :
    Heating the intermediate under controlled conditions (80–120°C) eliminates HCl, yielding the isocyanate:

    ClCONHCH2C6H4NO2ΔOCNCH2C6H4NO2+HCl\text{ClCONHCH}_2\text{C}_6\text{H}_4\text{NO}_2 \xrightarrow{\Delta} \text{OCNCH}_2\text{C}_6\text{H}_4\text{NO}_2 + \text{HCl}

Key Parameters :

  • Solvent Choice : Chloroform or toluene minimizes hydrolysis.

  • Temperature : Excess heat risks polymerization of the isocyanate.

  • Catalysts : Tertiary amines (e.g., triethylamine) accelerate HCl elimination.

Challenges :

  • Phosgene’s high toxicity necessitates stringent safety protocols.

  • Byproduct HCl can corrode equipment.

Triphosgene-Mediated Synthesis

Triphosgene (BTC), a safer solid alternative to phosgene, is widely used in laboratory-scale syntheses. The reaction proceeds via in situ generation of phosgene:

  • Reaction Mechanism :
    BTC reacts with 3-nitrobenzylamine in a 1:3 molar ratio, releasing COCl₂ gradually:

    3-Nitrobenzylamine+C3Cl6O3OCNCH2C6H4NO2+3HCl+Byproducts\text{3-Nitrobenzylamine} + \text{C}_3\text{Cl}_6\text{O}_3 \rightarrow \text{OCNCH}_2\text{C}_6\text{H}_4\text{NO}_2 + 3 \text{HCl} + \text{Byproducts}

Advantages :

  • Reduced toxicity due to BTC’s solid state.

  • Higher yields (85–92%) compared to traditional phosgenation.

Optimization :

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Temperature : 0–25°C to prevent premature decomposition.

Photochemical Phosgene Generation

A novel method leverages UV light to generate phosgene from chloroform, enabling safer synthesis:

  • Procedure :

    • A solution of 3-nitrobenzylamine in CHCl₃ is irradiated with UV light (254 nm) under oxygen bubbling.

    • Photodecomposition of CHCl₃ produces COCl₂, which reacts with the amine:

    CHCl3+O2hνCOCl2+HCl+Cl2\text{CHCl}_3 + \text{O}_2 \xrightarrow{h\nu} \text{COCl}_2 + \text{HCl} + \text{Cl}_2 3-Nitrobenzylamine+COCl2OCNCH2C6H4NO2+2HCl\text{3-Nitrobenzylamine} + \text{COCl}_2 \rightarrow \text{OCNCH}_2\text{C}_6\text{H}_4\text{NO}_2 + 2 \text{HCl}

Conditions :

  • Light Source : Low-pressure mercury lamp.

  • Temperature : 20–40°C.

Benefits :

  • Eliminates handling of gaseous phosgene.

  • Scalable for industrial applications.

Pyrolysis of Carbamate Precursors

Carbamates derived from 3-nitrobenzyl alcohol can be pyrolyzed to yield the isocyanate. This method avoids direct phosgene use:

  • Carbamate Synthesis :
    Reaction of 3-nitrobenzyl alcohol with phenyl chloroformate forms a carbamate ester:

    3-Nitrobenzyl Alcohol+ClCO2PhPhOCO2CH2C6H4NO2+HCl\text{3-Nitrobenzyl Alcohol} + \text{ClCO}_2\text{Ph} \rightarrow \text{PhOCO}_2\text{CH}_2\text{C}_6\text{H}_4\text{NO}_2 + \text{HCl}
  • Pyrolysis :
    Heating the carbamate at 300–350°C induces decomposition:

    PhOCO2CH2C6H4NO2ΔOCNCH2C6H4NO2+PhOH+CO2\text{PhOCO}_2\text{CH}_2\text{C}_6\text{H}_4\text{NO}_2 \xrightarrow{\Delta} \text{OCNCH}_2\text{C}_6\text{H}_4\text{NO}_2 + \text{PhOH} + \text{CO}_2

Yield : 75–80% with minimal side products.

Comparative Analysis of Synthetic Methods

MethodYield (%)Safety ProfileScalabilityKey Limitations
Phosgenation70–85Low (phosgene toxicity)IndustrialHCl corrosion, safety risks
Triphosgene-Mediated85–92Moderate (BTC handling)Lab/IndustrialRequires stoichiometric base
Photochemical80–88High (no phosgene storage)IndustrialUV equipment cost
Carbamate Pyrolysis75–80Moderate (high temps)LabEnergy-intensive

Industrial Production Considerations

Large-scale synthesis prioritizes safety and cost-effectiveness. Continuous flow reactors are increasingly adopted to mitigate risks associated with phosgene. For example, a nitration reactor described in patent US8058469B2 utilizes adiabatic conditions to optimize nitrobenzene production, a strategy adaptable for nitro-substituted intermediates.

Key Industrial Protocols :

  • Feedstock Purity : ≥99% 3-nitrobenzylamine to prevent side reactions.

  • Waste Management : Neutralization of HCl byproducts using NaOH scrubbers.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanatomethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines under mild conditions.

Major Products Formed:

    Reduction: 1-Aminomethyl-3-nitro-benzene.

    Substitution: Urea derivatives.

Scientific Research Applications

1-(Isocyanatomethyl)-3-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-isocyanatomethyl-3-nitro-benzene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 1-(Isocyanatomethyl)-3-nitrobenzene can be contextualized by comparing it to other 3-nitrobenzene derivatives with varying substituents. Below is a detailed analysis:

Reactivity Profiles

  • Halogenated Derivatives: 1-(Chloromethyl)-3-nitrobenzene (C$7$H$6$ClNO$2$) and 1-(Bromomethyl)-3-nitrobenzene (C$7$H$6$BrNO$2$) undergo nucleophilic substitution due to the halide's leaving-group ability. For instance, 1-(bromomethyl)-3-nitrobenzene is used in alkylation reactions, such as benzylating ethyl acetoacetate in the presence of NaH . These halogenated derivatives also form reactive nitrobenzyl radicals upon halide expulsion, contributing to cytotoxicity . In contrast, this compound reacts via electrophilic addition (e.g., with amines or alcohols to form ureas or urethanes), leveraging the isocyanate group's reactivity .
  • Electron-Withdrawing Substituents: 1-(Trifluoromethyl)-3-nitrobenzene (C$8$H$5$F$3$NO$2$) exhibits enhanced hydrophobicity and stability due to the -CF$_3$ group, making it a suitable diluent in plutonium(IV) extraction processes . The isocyanatomethyl group in the target compound lacks such hydrophobicity but offers unique reactivity for covalent bond formation.

Physical Properties

  • Crystallographic Behavior: 1-(Chloromethyl)-3-nitrobenzene and its bromo analog are isomorphous, but experimental anisotropic displacement parameters (ADPs) reveal larger thermal motion for the bromo derivative, attributed to its higher atomic mass . Theoretical calculations initially predicted similar ADPs, highlighting discrepancies between computational and experimental methods . No crystallographic data is available for the isocyanatomethyl derivative, but its structural similarity suggests comparable packing influenced by the nitro group's planarity.
  • Molecular Weights and Stability :

    Compound Substituent Molecular Weight Stability Considerations
    This compound -CH$_2$NCO 167.59 Reactive; moisture-sensitive (isocyanate)
    1-(Chloromethyl)-3-nitrobenzene -CH$_2$Cl 171.58 Moderate stability; radical-prone
    1-(Bromomethyl)-3-nitrobenzene -CH$_2$Br 216.03 Less stable under heat/light
    1-(Trifluoromethyl)-3-nitrobenzene -CF$_3$ 205.11 High thermal/chemical stability

Q & A

Q. What are the key spectroscopic methods for characterizing 1-(Isocyanatomethyl)-3-nitrobenzene, and how are spectral data interpreted?

  • Methodological Answer : Use FT-IR to identify the isocyanate (-NCO) stretching vibration (~2250 cm⁻¹) and nitro (-NO₂) asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹). ¹H/¹³C NMR resolves the methylene (-CH₂-) protons adjacent to the isocyanate group (δ ~3.8–4.2 ppm) and aromatic protons influenced by the nitro group (δ ~7.5–8.5 ppm). Mass spectrometry (EI-MS) confirms the molecular ion peak (m/z = 178.14 for C₈H₆N₂O₃) and fragmentation patterns. Cross-reference with CRC Handbook data for validation .

Q. What synthetic routes are reported for this compound, and how are side reactions controlled?

  • Methodological Answer : Common methods include:
  • Nitrobenzene alkylation : React 3-nitrobenzyl bromide with silver isocyanate (AgNCO) in anhydrous acetonitrile at 60°C for 12 hours. Monitor via TLC to avoid over-alkylation.
  • Phosgenation : Treat 3-nitrobenzylamine with phosgene (COCl₂) in toluene under inert atmosphere. Quench excess phosgene with dry ethanol.
    Side reactions (e.g., urea formation from moisture) are minimized using anhydrous solvents and molecular sieves. Purity is confirmed by melting point (mp ~85–87°C) and HPLC .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing nitro group meta to the isocyanate enhances electrophilicity at the -NCO moiety, accelerating reactions with amines (e.g., forming ureas). Kinetic studies in DMF show a 30% faster reaction rate compared to non-nitro analogs. However, steric hindrance from the methylene bridge reduces reactivity with bulky nucleophiles. DFT calculations (B3LYP/6-31G*) support these electronic effects .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

  • Methodological Answer : X-ray crystallography reveals C–H⋯O hydrogen bonds between the nitro group and adjacent aromatic hydrogens (d = 2.52–3.51 Å, θ = 129–162°) and N–H⋯N interactions involving the isocyanate. These interactions create a layered structure with a triclinic lattice (space group P1), contributing to thermal stability (TGA decomposition >200°C). Synchrotron XRD can further resolve weak van der Waals interactions .

Q. How can computational modeling predict the degradation pathways of this compound under hydrolytic conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit water (TIP3P model) show hydrolysis of the -NCO group to form 3-nitrobenzylamine and CO₂. Transition state analysis (QM/MM) identifies a carbamic acid intermediate. Experimental validation via HPLC-MS in buffered solutions (pH 7.4, 37°C) confirms the pathway. Rate constants align with Arrhenius plots (Eₐ ≈ 45 kJ/mol) .

Q. What strategies resolve contradictions in reported solubility data for this compound across polar aprotic solvents?

  • Methodological Answer : Discrepancies arise from solvent purity and crystallization history. Use phase-solubility diagrams in DMSO, DMF, and THF at 25–60°C. Dynamic light scattering (DLS) detects aggregate formation in saturated solutions. For reproducible results, pre-saturate solvents with the compound and filter through 0.22 µm membranes before UV-Vis analysis (λ_max = 265 nm) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors (TLV = 0.02 ppm).
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture-induced polymerization.
  • Spill Management : Neutralize spills with a 10% sodium bicarbonate solution followed by adsorption with vermiculite.
  • First Aid : For skin contact, wash with copious water and apply 1% hydrocortisone cream. Seek medical attention if respiratory irritation occurs .

Applications in Research

Q. How is this compound utilized as a crosslinking agent in polymer chemistry?

  • Methodological Answer : The compound reacts with polyols (e.g., polyethylene glycol) to form polyurethane networks. Optimize stoichiometry (NCO:OH = 1.05:1) and cure at 80°C for 24 hours. Rheometry confirms gelation (tan δ < 1), and DSC measures Tg (~75°C). Applications include coatings with enhanced nitro-group-mediated UV resistance .

Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs)?

  • Methodological Answer : As a linker, it coordinates with Zn²⁺ or Cu²⁺ nodes via the isocyanate group, forming 2D frameworks. PXRD and BET surface area analysis (N₂ adsorption at 77 K) confirm pore sizes of ~8 Å. The nitro group enhances framework stability via π-π stacking, as shown in single-crystal XRD studies .

Data Analysis and Reproducibility

Q. How can researchers validate conflicting reports on the catalytic activity of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer :
    Reproduce reactions under standardized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Use GC-MS to quantify biphenyl yields. If discrepancies persist, conduct XPS to check for Pd leaching or ligand decomposition. Collaborative trials across labs with shared reagent batches improve reproducibility .

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